molecular formula C7H17NO B14670605 3-Ethoxy-n-ethylpropan-1-amine CAS No. 38460-93-4

3-Ethoxy-n-ethylpropan-1-amine

Cat. No.: B14670605
CAS No.: 38460-93-4
M. Wt: 131.22 g/mol
InChI Key: NHCBGOLCVIYTMT-UHFFFAOYSA-N
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Description

3-Ethoxy-n-ethylpropan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by organic substituents like alkyl or aryl groups. This compound features an ethoxy group and an ethyl group attached to a propanamine backbone, making it a secondary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxy-n-ethylpropan-1-amine can be synthesized through several methods:

    Alkylation of Amines: This involves the reaction of a primary amine with an alkyl halide. For instance, ethylamine can react with 3-ethoxypropyl chloride in the presence of a base like sodium hydroxide to form this compound.

    Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-n-ethylpropan-1-amine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding oxides or imines.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The ethoxy or ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Produces imines or oxides.

    Reduction: Produces simpler amines or hydrocarbons.

    Substitution: Produces halogenated derivatives or other substituted amines.

Scientific Research Applications

3-Ethoxy-n-ethylpropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-n-ethylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and ethyl groups influence its binding affinity and specificity towards these targets. The compound can act as a nucleophile, participating in various biochemical reactions and pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethylamine: A simpler amine with only an ethyl group attached to the nitrogen atom.

    3-Ethoxypropylamine: Similar structure but lacks the ethyl group on the nitrogen atom.

    N-Ethylpropan-1-amine: Similar but lacks the ethoxy group.

Uniqueness

3-Ethoxy-n-ethylpropan-1-amine is unique due to the presence of both ethoxy and ethyl groups, which confer distinct chemical properties and reactivity. This dual substitution makes it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

38460-93-4

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

3-ethoxy-N-ethylpropan-1-amine

InChI

InChI=1S/C7H17NO/c1-3-8-6-5-7-9-4-2/h8H,3-7H2,1-2H3

InChI Key

NHCBGOLCVIYTMT-UHFFFAOYSA-N

Canonical SMILES

CCNCCCOCC

Origin of Product

United States

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